molecular formula C10H4Cl2N2O B3035058 4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine CAS No. 294874-71-8

4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B3035058
CAS No.: 294874-71-8
M. Wt: 239.05 g/mol
InChI Key: FLULEERYFWMYDE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,8-Dichloro1benzofuro[3,2-d]pyrimidine involves several steps, starting with the preparation of the benzofuro-pyrimidine core. The synthetic route generally includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4,8-Dichloro1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions.

Mechanism of Action

The mechanism of action of 4,8-Dichloro1benzofuro[3,2-d]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in key biochemical processes .

Comparison with Similar Compounds

4,8-Dichloro1benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:

  • 4,6-Dichloro1benzofuro[3,2-d]pyrimidine : Similar structure but with chlorine atoms at the 4 and 6 positions.
  • 4,8-Dichloro1benzothieno[3,2-d]pyrimidine : Similar structure but with a thiophene ring instead of a furan ring.
  • 4,8-Dichloro 1benzofuro[3,2-d]quinazoline : Similar structure but with a quinazoline core instead of a pyrimidine core .

benzofuro[3,2-d]pyrimidine.

Properties

IUPAC Name

4,8-dichloro-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2O/c11-5-1-2-7-6(3-5)8-9(15-7)10(12)14-4-13-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLULEERYFWMYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284829
Record name 4,8-Dichlorobenzofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294874-71-8
Record name 4,8-Dichlorobenzofuro[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294874-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dichlorobenzofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine
Reactant of Route 2
4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine
Reactant of Route 3
4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine
Reactant of Route 4
4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine
Reactant of Route 5
4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine

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